Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan

Bioorthogonal Chemistry Click Chemistry Linker-Payload Design

Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan is a specialized drug-linker conjugate for Antibody-Drug Conjugates (ADCs). The compound integrates a cyclooctyne moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) 'click' chemistry, a PEG4 spacer for improved solubility, a Valine-Citrulline (VC) dipeptide which is cleavable by the intracellular protease Cathepsin B, a self-immolative para-aminobenzyl (PAB) spacer, a diglycine (Gly-Gly) extension, and the potent topoisomerase I inhibitor Exatecan as the cytotoxic payload.

Molecular Formula C69H90FN11O19
Molecular Weight 1396.5 g/mol
Cat. No. B12367767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan
Molecular FormulaC69H90FN11O19
Molecular Weight1396.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)COC8CCCCCC#C8)O
InChIInChI=1S/C69H90FN11O19/c1-5-69(92)49-32-54-62-47(35-81(54)65(88)48(49)37-99-66(69)89)60-51(20-19-46-42(4)50(70)33-53(78-62)59(46)60)77-58(85)38-97-40-75-56(83)34-74-68(91)100-36-43-15-17-44(18-16-43)76-63(86)52(14-11-22-73-67(71)90)79-64(87)61(41(2)3)80-55(82)21-24-93-26-28-95-30-31-96-29-27-94-25-23-72-57(84)39-98-45-12-9-7-6-8-10-13-45/h15-18,32-33,41,45,51-52,61,92H,5-9,11-12,14,19-31,34-40H2,1-4H3,(H,72,84)(H,74,91)(H,75,83)(H,76,86)(H,77,85)(H,79,87)(H,80,82)(H3,71,73,90)/t45?,51-,52-,61-,69-/m0/s1
InChIKeyQODUAYOFZUVKPU-HPLXPLKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan: A Bifunctional ADC Linker-Payload Conjugate for Bioorthogonal Conjugation Strategies


Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan is a specialized drug-linker conjugate for Antibody-Drug Conjugates (ADCs) . The compound integrates a cyclooctyne moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) 'click' chemistry, a PEG4 spacer for improved solubility, a Valine-Citrulline (VC) dipeptide which is cleavable by the intracellular protease Cathepsin B, a self-immolative para-aminobenzyl (PAB) spacer, a diglycine (Gly-Gly) extension, and the potent topoisomerase I inhibitor Exatecan as the cytotoxic payload . This specific architecture is designed to enable copper-free, site-specific conjugation to azide-functionalized biomolecules, offering an alternative to traditional stochastic conjugation methods .

Functional Incomparability: Why Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan Cannot Be Replaced by Generic Analogs


This compound is not interchangeable with other Exatecan-based ADC linker-payloads. Its unique value proposition lies in the integration of the cyclooctyne functional group with a specific VC-PAB-Gly-Gly protease-cleavable linker and a PEG4 solubilizer. Generic substitution with a simpler Val-Cit-PAB-Exatecan construct fails because it lacks a bioorthogonal conjugation handle, preventing its use in site-specific 'click' conjugation workflows. Similarly, substituting with a DBCO-PEG4-VC-PAB linker or a DBCO-PEG4-GGFG-Exatecan conjugate [1] introduces a different cyclooctyne (DBCO vs. cyclooctyne) and alternative linker architectures (e.g., GGFG vs. VC-PAB-Gly-Gly), which can significantly alter payload release kinetics, conjugate stability, and overall ADC efficacy [1]. The specific combination of these functional modules dictates the conjugate's final performance and cannot be assumed based on in-class similarities alone.

Quantitative Differentiation of Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan: A Comparative Evidence Guide


Linker Structure: Cyclooctyne vs. DBCO-Based Bioorthogonal Handles

The target compound utilizes a simple cyclooctyne group for SPAAC, whereas many commercial alternatives employ a larger, more hydrophobic dibenzocyclooctyne (DBCO) group . This structural difference is fundamental. While direct comparative kinetic data for this specific conjugate is absent from public literature, class-level inference suggests that the smaller cyclooctyne moiety may offer faster reaction kinetics and reduced non-specific hydrophobic interactions compared to the more sterically hindered and aromatic DBCO group [1].

Bioorthogonal Chemistry Click Chemistry Linker-Payload Design

Conjugation Strategy: Bioorthogonal Click Chemistry vs. Maleimide-Thiol Conjugation

The target compound enables copper-free click chemistry (SPAAC) for conjugation to azide-labeled antibodies, a strategy for achieving site-specificity and controlled Drug-to-Antibody Ratio (DAR) [1]. In contrast, a widely used analog, MC-Val-Cit-PAB-Exatecan, relies on maleimide-thiol chemistry, typically targeting reduced interchain cysteines, which results in a heterogeneous mixture of ADCs with variable DAR (0-8) . The SPAAC approach offers a potential advantage in generating a more homogeneous product, which is a key quality attribute for ADC development [1].

ADC Conjugation Site-Specific Conjugation SPAAC

Linker Architecture: VC-PAB-Gly-Gly vs. GGFG Peptide Sequences

The compound employs a Val-Cit (VC) dipeptide sequence for Cathepsin B cleavage, followed by a self-immolative PAB spacer and a diglycine (Gly-Gly) extension. A common alternative linker design in Exatecan-based ADCs uses a tetrapeptide Gly-Gly-Phe-Gly (GGFG) sequence [1]. While both are protease-cleavable, the specific amino acid sequence and the presence of a self-immolative PAB spacer directly influence the rate and efficiency of intracellular payload release [2]. This is a class-level inference, as direct comparative data for these specific constructs is not available; however, it is well-established that linker design profoundly impacts ADC potency and safety [2].

Protease Cleavable Linker Cathepsin B Payload Release

High-Value Application Scenarios for Cyclooctyne-O-amido-PEG4-VC-PAB-Gly-Gly-NH-O-CO-Exatecan


Engineering Next-Generation ADCs with Site-Specific Conjugation and Controlled DAR

This linker-payload is optimally deployed in research programs aiming to develop ADCs with a precisely controlled Drug-to-Antibody Ratio (DAR) via site-specific conjugation. By reacting the cyclooctyne group with an azide-modified antibody (engineered through methods like amber codon suppression or enzymatic modification), researchers can generate homogeneous ADC constructs [1]. This is in contrast to the heterogeneous mixtures produced by traditional stochastic conjugation methods using maleimide-based linkers like MC-Val-Cit-PAB-Exatecan .

Developing ADCs for Indications Requiring High Conjugate Stability and Low Aggregation

The compound's design, featuring a PEG4 spacer, contributes to improved solubility and reduced aggregation propensity of the final ADC [1]. This property is particularly valuable when conjugating to antibodies that are prone to aggregation or for developing high-concentration formulations. The resultant ADCs are expected to be well-suited for applications where high stability in circulation and low non-specific uptake are paramount [1].

Comparative Studies of Bioorthogonal Conjugation Handles in ADC Development

Given the presence of a simple cyclooctyne group, this compound serves as a valuable tool for comparative studies against the more common DBCO-containing linkers [1]. Researchers can use this linker-payload to systematically evaluate the impact of the bioorthogonal handle (cyclooctyne vs. DBCO) on key parameters such as conjugation kinetics, overall yield, and the biophysical properties (e.g., hydrophobicity, aggregation) of the final ADC [1].

Synthesis of Homogeneous ADC Panels for In Vitro and In Vivo Efficacy Screening

The ability to generate site-specific, DAR-controlled ADCs using this compound [1] enables the creation of high-quality screening panels for lead optimization. Unlike heterogeneous ADC preparations, these well-defined conjugates allow for a more precise correlation between ADC structure (DAR and conjugation site) and biological activity, thereby accelerating the identification of promising clinical candidates [1].

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